molecular formula C5H12ClNO2 B8036215 Piperidine-3,5-diol hydrochloride

Piperidine-3,5-diol hydrochloride

Cat. No.: B8036215
M. Wt: 153.61 g/mol
InChI Key: JLMQNKGWCODIJN-UHFFFAOYSA-N
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Description

Piperidine-3,5-diol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-3,5-diol hydrochloride typically involves the functionalization of the piperidine ring. One common method includes the domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions to streamline the synthesis process. These methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of piperidinones, while reduction can yield different piperidine derivatives .

Scientific Research Applications

Piperidine-3,5-diol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocycle with one nitrogen atom.

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness

Piperidine-3,5-diol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

piperidine-3,5-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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